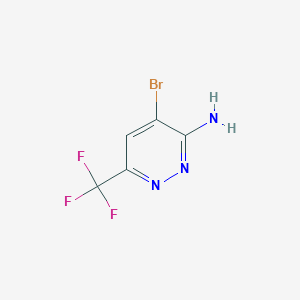4-Bromo-6-(trifluoromethyl)pyridazin-3-amine
CAS No.: 1310918-29-6
Cat. No.: VC4171832
Molecular Formula: C5H3BrF3N3
Molecular Weight: 241.999
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1310918-29-6 |
|---|---|
| Molecular Formula | C5H3BrF3N3 |
| Molecular Weight | 241.999 |
| IUPAC Name | 4-bromo-6-(trifluoromethyl)pyridazin-3-amine |
| Standard InChI | InChI=1S/C5H3BrF3N3/c6-2-1-3(5(7,8)9)11-12-4(2)10/h1H,(H2,10,12) |
| Standard InChI Key | PIZSHCRWJOXLFZ-UHFFFAOYSA-N |
| SMILES | C1=C(C(=NN=C1C(F)(F)F)N)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Bromo-6-(trifluoromethyl)pyridazin-3-amine belongs to the pyridazine family, a six-membered heterocyclic ring containing two nitrogen atoms at the 1- and 2-positions. The compound’s substituents—bromine at the 4-position, a trifluoromethyl group at the 6-position, and an amine at the 3-position—create a distinct electronic environment that influences its reactivity and intermolecular interactions. The trifluoromethyl group () is electron-withdrawing, polarizing the ring and enhancing electrophilic substitution potential at the bromine site .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 241.997 g/mol |
| Density | |
| Boiling Point | 312.6 \pm 42.0 \, ^\circ\text{C} |
| Flash Point | 142.9 \pm 27.9 \, ^\circ\text{C} |
| Exact Mass | 240.946243 |
Electronic and Steric Effects
The bromine atom’s steric bulk and electronegativity facilitate nucleophilic substitution reactions, while the group’s strong inductive effect stabilizes adjacent charges, making the compound resistant to metabolic degradation in biological systems . This combination of features is frequently exploited in drug design to enhance pharmacokinetic properties such as bioavailability and half-life.
Synthetic Routes and Industrial Production
Industrial-Scale Considerations
Applications in Pharmaceutical Research
Role as a Building Block
Pyridazine derivatives are integral to antiviral, anticancer, and antimicrobial agents. The bromine and trifluoromethyl groups in this compound offer dual functionality:
-
Bromine: Serves as a handle for further derivatization.
-
Trifluoromethyl: Enhances lipophilicity and metabolic stability, improving drug-likeness .
Case Study: Antiviral Analogues
While direct studies on this compound are lacking, structurally similar pyridazines have shown inhibitory activity against viral proteases. For instance, trifluoromethyl-substituted pyridazines are explored as SARS-CoV-2 main protease inhibitors due to their strong electron-withdrawing effects, which enhance binding affinity .
Comparative Analysis with Related Compounds
Table 2: Comparison with Analogous Pyridazines
| Compound | Substituents | Reactivity Profile | Potential Applications |
|---|---|---|---|
| 4-Bromo-6-(trifluoromethyl)-pyridazin-3-amine | 4-Br, 6-CF3, 3-NH2 | High electrophilicity at C4 | Pharmaceutical intermediates |
| 5-Bromo-2-(trifluoromethyl)pyridazine | 5-Br, 2-CF3 | Moderate SNAr reactivity | Agrochemicals |
| 3-Amino-6-(trifluoromethyl)pyridazine | 6-CF3, 3-NH2 | Low halogenation potential | Materials science |
The 4-bromo substitution in this compound distinguishes it by offering a sterically accessible site for functionalization, unlike 5-bromo isomers where halogen placement hinders nucleophilic attack .
Future Research Directions
Elucidating Biological Activity
In vitro screening against bacterial and fungal strains could reveal antimicrobial potential. The amine group may facilitate hydrogen bonding with biological targets, while the group could mitigate resistance mechanisms .
Advanced Material Applications
Incorporating this compound into metal-organic frameworks (MOFs) or covalent organic polymers (COPs) might exploit its rigid aromatic core and halogen bonding capabilities for gas storage or catalysis.
Green Chemistry Approaches
Developing solvent-free or aqueous-phase synthesis methods would align with sustainable chemistry goals, reducing reliance on volatile organic compounds (VOCs).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume